molecular formula C14H17N3O2 B14344059 7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 93836-02-3

7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B14344059
CAS No.: 93836-02-3
M. Wt: 259.30 g/mol
InChI Key: NENQUBUZWJZQBG-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of aniline derivatives with suitable aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of acid or base catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and catalytic processes are also employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or alteration of metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Dimethylamino)-2-fluorenesulfonate
  • N,N-Dimethylaniline
  • 4,5-Bis(dimethylamino)-quinolines

Uniqueness

7-(Dimethylamino)-N-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93836-02-3

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

7-(dimethylamino)-N-ethyl-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-4-15-13(18)11-7-9-5-6-10(17(2)3)8-12(9)16-14(11)19/h5-8H,4H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

NENQUBUZWJZQBG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C(C=C2)N(C)C)NC1=O

Origin of Product

United States

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